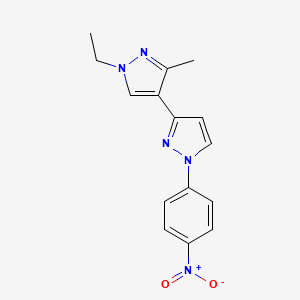![molecular formula C24H30N6O B10915112 6-cyclopropyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915112.png)
6-cyclopropyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CYCLOPROPYL-N~4~-[4-(4-METHYLPIPERAZINO)PHENYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclopropyl group, a methylpiperazine moiety, and a pyrazolopyridine core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-[4-(4-METHYLPIPERAZINO)PHENYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridine ring system.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropyl bromide.
Attachment of the Methylpiperazine Moiety: This step typically involves a nucleophilic substitution reaction where the methylpiperazine group is attached to the phenyl ring.
Final Coupling and Carboxamide Formation: The final step involves coupling the intermediate with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for better control of reaction parameters, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the pyrazolopyridine core.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The phenyl ring with the methylpiperazine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Amines or alcohols are typical products.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
6-CYCLOPROPYL-N~4~-[4-(4-METHYLPIPERAZINO)PHENYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit certain cellular pathways.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyridine core is known to bind to active sites of enzymes, inhibiting their activity. The cyclopropyl and methylpiperazine groups enhance the binding affinity and selectivity of the compound. This can lead to the modulation of cellular pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-CYCLOPROPYL-N~4~-[4-(4-METHYLPIPERAZINO)PHENYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- 6-CYCLOPROPYL-N~4~-[4-(4-METHYLPIPERIDINO)PHENYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- 6-CYCLOPROPYL-N~4~-[4-(4-METHYLMORPHOLINO)PHENYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The unique combination of the cyclopropyl group, methylpiperazine moiety, and pyrazolopyridine core in 6-CYCLOPROPYL-N~4~-[4-(4-METHYLPIPERAZINO)PHENYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE provides distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit higher potency, better selectivity, and improved pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H30N6O |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H30N6O/c1-3-10-30-23-21(16-25-30)20(15-22(27-23)17-4-5-17)24(31)26-18-6-8-19(9-7-18)29-13-11-28(2)12-14-29/h6-9,15-17H,3-5,10-14H2,1-2H3,(H,26,31) |
InChI Key |
OFSKHTBLKGWDSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)N5CCN(CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thio}acetate](/img/structure/B10915034.png)
![1-benzyl-N,3-dicyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915036.png)
![4-chloro-3-{5-[(E)-(2-phenylhydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B10915040.png)
![(2E)-5-methyl-N-(2-methylphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B10915045.png)

![7-(5-chlorothiophen-2-yl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10915054.png)
![1-(2-Methoxyethyl)-7-(3-nitrophenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10915057.png)
![3-(1,3-Benzodioxol-5-yl)-6-[3-(difluoromethoxy)phenyl]-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B10915075.png)
![4-(4-hydroxy-3-methoxyphenyl)-7-[4-(propan-2-yloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B10915081.png)
![6-(4-methoxyphenyl)-3-methyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10915088.png)
![Methyl 7-(2-fluorophenyl)-4-oxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10915091.png)

![3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10915107.png)
![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B10915113.png)
